7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate 7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816868
InChI: InChI=1S/C17H19F3O6S/c1-10-8-11-12(26-27(22,23)17(18,19)20)6-5-7-24-14(11)9-13(10)25-15(21)16(2,3)4/h6,8-9H,5,7H2,1-4H3
SMILES:
Molecular Formula: C17H19F3O6S
Molecular Weight: 408.4 g/mol

7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate

CAS No.:

Cat. No.: VC18816868

Molecular Formula: C17H19F3O6S

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate -

Specification

Molecular Formula C17H19F3O6S
Molecular Weight 408.4 g/mol
IUPAC Name [7-methyl-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C17H19F3O6S/c1-10-8-11-12(26-27(22,23)17(18,19)20)6-5-7-24-14(11)9-13(10)25-15(21)16(2,3)4/h6,8-9H,5,7H2,1-4H3
Standard InChI Key LKIHYPMDMJPODT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1OC(=O)C(C)(C)C)OCCC=C2OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The benzo[b]oxepin scaffold is a seven-membered heterocyclic ring system fused to a benzene ring, with one oxygen atom in the oxepin moiety. Key substituents include:

  • Methyl group at position 7, enhancing steric and electronic properties.

  • Triflyl group (-SO2_2CF3_3) at position 5, a strong electron-withdrawing group that facilitates nucleophilic substitution reactions .

  • Pivalate ester (tert-butyl acetate) at position 8, providing steric protection and improving metabolic stability .

The SMILES notation for the compound is CC(C)(C)C(OC1=CC=C2C(OCCC=C2OS(=O)(C(F)(F)F)=O)=C1C)=O, reflecting its branching and functional group arrangement .

Spectroscopic and Computational Data

  • InChIKey: LKIHYPMDMJPODT-UHFFFAOYSA-N .

  • Topological Polar Surface Area (TPSA): 78.9 Ų, indicating moderate polarity .

  • LogP: 3.94, suggesting high lipophilicity suitable for membrane permeability .

Synthesis and Manufacturing

Process Optimization

  • Catalysis: Acid catalysts (e.g., CBV600 zeolite) enhance reaction efficiency in microwave-assisted syntheses .

  • Purification: Column chromatography with ethyl acetate/n-hexane mixtures yields >98% purity .

Physicochemical Properties

PropertyValueSource
Molecular Weight408.39 g/mol
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
SolubilityLikely soluble in DMSO, DMFInferred
StabilityStable at 2–8°C under dry conditions

Applications in Research and Industry

Pharmaceutical Intermediates

The triflyl group’s role as a leaving group positions this compound as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures common in drug candidates .

Agrochemical Development

Fluorinated compounds like this are explored for pesticidal activity due to their resistance to metabolic degradation .

Material Science

The benzo[b]oxepin core may serve as a monomer in polymer chemistry, contributing to thermally stable materials .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use in a fume hood to avoid inhalation .

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